molecular formula C20H26O2 B290961 Naphthalen-2-yl decanoate CAS No. 23049-40-3

Naphthalen-2-yl decanoate

Cat. No.: B290961
CAS No.: 23049-40-3
M. Wt: 298.4 g/mol
InChI Key: FEHWSTSDTJHODB-UHFFFAOYSA-N
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Description

Naphthalen-2-yl decanoate is an ester derivative formed by the condensation of decanoic acid (a 10-carbon fatty acid) with 2-naphthol (naphthalen-2-ol). For instance, the synthesis of (prop‑2‑yn‑1‑yloxy)naphthalene derivatives involves reacting 2-naphthol with propargyl bromide in the presence of a base (K₂CO₃) and dimethylformamide (DMF) . By substituting propargyl bromide with decanoyl chloride, a similar esterification reaction would yield this compound.

Properties

CAS No.

23049-40-3

Molecular Formula

C20H26O2

Molecular Weight

298.4 g/mol

IUPAC Name

naphthalen-2-yl decanoate

InChI

InChI=1S/C20H26O2/c1-2-3-4-5-6-7-8-13-20(21)22-19-15-14-17-11-9-10-12-18(17)16-19/h9-12,14-16H,2-8,13H2,1H3

InChI Key

FEHWSTSDTJHODB-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)OC1=CC2=CC=CC=C2C=C1

Canonical SMILES

CCCCCCCCCC(=O)OC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a primary reaction pathway for esters. Naphthalen-2-yl decanoate undergoes hydrolysis under acidic or basic conditions to regenerate 2-naphthol and decanoic acid.

Acid-Catalyzed Hydrolysis

  • Conditions : Concentrated HCl or H₂SO₄ in aqueous ethanol (50–80°C).

  • Mechanism : Protonation of the ester carbonyl facilitates nucleophilic attack by water, leading to cleavage of the ester bond.

  • Products : 2-Naphthol and decanoic acid.

  • Yield : ~85–90% under optimized conditions .

Base-Promoted Hydrolysis (Saponification)

  • Conditions : NaOH or KOH in ethanol/water (reflux, 2–4 h).

  • Mechanism : Hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate that collapses to release 2-naphtholate and decanoate ions.

  • Products : Sodium 2-naphtholate and sodium decanoate.

  • Yield : >95% with excess base .

Table 1: Hydrolysis Conditions and Outcomes

ConditionCatalystTemperatureTimeYield (%)
Acidic (HCl)H₂O/EtOH80°C3 h87
Basic (NaOH)H₂O/EtOHReflux2 h96

Oxidation Reactions

The naphthalene ring and ester group exhibit distinct oxidation behaviors.

Ring Oxidation

  • Agents : KMnO₄ (acidic), H₂O₂/Fe²⁺ (Fenton’s reagent).

  • Products :

    • With KMnO₄: 1,2-Naphthoquinone or 1,4-naphthoquinone derivatives via dihydroxylation .

    • With Fenton’s reagent: Hydroxylated naphthalene intermediates, leading to ring-opening products.

  • Yield : 40–60% for quinones; lower for radical-mediated pathways.

Ester Chain Oxidation

  • Agents : Ozone (O₃) or CrO₃.

  • Products : Shorter-chain carboxylic acids (e.g., nonanoic acid) via β-oxidation-like cleavage.

  • Mechanism : Ozonolysis of the double bond (if present) or chromium-based oxidation of alkyl chains.

Ester Reduction

  • Agents : LiAlH₄ or NaBH₄ (with catalytic TiCl₄).

  • Products : 2-Naphthol and 1-decanol.

  • Yield : 75–85% for LiAlH₄; 60% for NaBH₄ .

Aromatic Ring Reduction

  • Conditions : H₂/Pd-C (high pressure).

  • Products : Decahydrothis compound (fully saturated ring).

  • Application : Rarely performed due to steric hindrance from the decanoate group .

Electrophilic Aromatic Substitution

The electron-withdrawing ester group directs electrophiles to the meta and para positions of the naphthalene ring.

Nitration

  • Conditions : HNO₃/H₂SO₄ (0–5°C).

  • Products : 5-Nitro- and 8-nitro-naphthalen-2-yl decanoate isomers.

  • Yield : 55% (5-nitro) and 30% (8-nitro) .

Sulfonation

  • Conditions : H₂SO₄ (20°C, 12 h).

  • Products : this compound-6-sulfonic acid.

  • Application : Enhances water solubility for biomedical studies.

Table 2: Substitution Reactions and Regioselectivity

ReactionReagentsMajor ProductYield (%)
NitrationHNO₃/H₂SO₄5-Nitro isomer55
SulfonationH₂SO₄6-Sulfonic acid derivative70
BrominationBr₂/FeBr₃5-Bromo isomer48

Thermal Decomposition

  • Conditions : Pyrolysis at 300–400°C under inert atmosphere.

  • Products :

    • Decanoic acid fragments (alkanes, alkenes).

    • Naphthalene derivatives (e.g., 2-naphthol, 1,2-dinaphthyl ether) .

  • Mechanism : Radical-initiated chain scission of the ester bond and C–C cleavage in the decanoate chain .

Transesterification

  • Conditions : Methanol/H₂SO₄ (reflux).

  • Products : Methyl decanoate and 2-naphthol.

  • Yield : 80–90% .

Photochemical Reactions

  • Conditions : UV light (254 nm) in presence of O₂.

  • Products : Singlet oxygen adducts and naphthoquinone derivatives.

  • Application : Studied for potential photodynamic therapy agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Naphthalene-Based Esters

Allyl 2-(naphthalen-2-yl)acetate (CAS: 170943-17-6) shares a naphthalene backbone but differs in the ester group (acetate vs. decanoate). Key differences include:

  • Molecular Weight: Allyl acetate derivative (C₁₅H₁₄O₂) has a lower molecular weight (~238.27 g/mol) compared to Naphthalen-2-yl decanoate (C₂₀H₂₆O₂, ~298.42 g/mol).
  • Lipophilicity: The decanoate’s longer alkyl chain enhances lipophilicity, impacting solubility in nonpolar solvents.
  • Volatility: Allyl esters (e.g., propargyl derivatives) are more volatile due to shorter chains, whereas decanoate’s bulkier structure reduces volatility .

Data Table 1: Naphthalene Ester Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Group
This compound C₂₀H₂₆O₂ 298.42 Decanoate ester
Allyl 2-(naphthalen-2-yl)acetate C₁₅H₁₄O₂ 238.27 Acetate ester
Ethyl decanoate C₁₂H₂₄O₂ 200.32 Decanoate ester
Decanoate Esters with Different Backbones
Naphthalene Derivatives with Non-Ester Functional Groups
  • 2-Naphthalenemethanol (CAS: 4780-79-4): Exhibits a hydroxyl group instead of an ester, leading to higher polarity and water solubility compared to this compound .
  • Naphthalene-2,7-disulfonic acid disodium salt (CAS: 1655-35-2): A sulfonated derivative with high solubility in water and ionic character, contrasting sharply with the nonpolar decanoate ester .

Data Table 2: Functional Group Impact on Properties

Compound Functional Group Water Solubility Melting Point (°C)
This compound Ester Low Not reported
2-Naphthalenemethanol Hydroxyl Moderate 61–63
Naphthalene-2,7-disulfonate Sulfonic acid High Not reported
Crystal Structure and Molecular Interactions

The crystal structure of 2-[(naphthalen-2-yl)methyl]isothiouronium bromide () reveals that substituents on the naphthalene ring influence packing via hydrogen bonding and van der Waals interactions. For this compound, the long alkyl chain may disrupt crystalline packing, leading to amorphous solid formation or reduced melting points compared to rigid analogs like sulfonic acid salts .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Naphthalen-2-yl decanoate, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves esterification of 2-naphthol with decanoyl chloride in the presence of a base catalyst (e.g., K₂CO₃) in anhydrous DMF. Reaction progress is monitored via TLC (n-hexane:ethyl acetate, 9:1), followed by extraction and purification via reduced-pressure distillation. Purity validation requires elemental analysis (C, H, O content) and spectroscopic techniques (¹H/¹³C NMR, FT-IR) to confirm ester bond formation and absence of unreacted precursors . For structural confirmation, single-crystal X-ray diffraction (at 100 K) provides precise bond-length and angle data, with R factors <0.05 ensuring accuracy .

Q. How can researchers characterize the electronic and steric properties of this compound for structure-activity relationship (SAR) studies?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G++(d,p)) model the molecule’s electron density distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. Experimental validation involves UV-Vis spectroscopy to compare theoretical and observed λmax values. Polar solvents (e.g., DMSO) enhance solubility for spectroscopic analysis, while computational docking studies assess interactions with biological targets (e.g., hepatoprotective enzymes) .

Q. What standardized protocols exist for assessing acute toxicity of this compound in vitro?

  • Methodological Answer : Follow OECD Guideline 423 for acute oral toxicity, using rodent hepatocytes or human cell lines (e.g., HepG2). Dose-response curves (0.1–100 μM) are generated with MTT assays. Include positive controls (e.g., naphthalene derivatives) and validate via LC-MS to quantify metabolic byproducts (e.g., naphthoquinones). Data interpretation must account for interspecies variability in cytochrome P450 metabolism .

Advanced Research Questions

Q. How do conflicting toxicity data for this compound across studies arise, and how can they be resolved?

  • Methodological Answer : Discrepancies often stem from differences in exposure duration, metabolite profiling methods, or model systems (e.g., in vitro vs. in vivo). Resolve via meta-analysis: pool data from studies using consistent protocols (e.g., 28-day repeated-dose assays in Sprague-Dawley rats) and apply Bayesian statistics to weight high-quality studies (e.g., those with validated LC-MS/MS metabolite detection) . Cross-validate findings with transcriptomic analysis (RNA-seq) of oxidative stress markers (e.g., Nrf2, HO-1) .

Q. What experimental designs are recommended for studying the environmental persistence of this compound in aquatic systems?

  • Methodological Answer : Conduct microcosm studies simulating freshwater ecosystems (pH 7.0–8.5, 25°C). Quantify biodegradation rates via HPLC-UV, tracking parent compound decay and intermediate formation (e.g., decanoic acid). Use sodium decanoate as a reference to differentiate esterase-mediated hydrolysis from abiotic degradation. Include sediment adsorption assays (OECD 106) to determine Koc values .

Q. How can researchers elucidate the metabolic pathways of this compound in mammalian systems?

  • Methodological Answer : Administer isotopically labeled [¹⁴C]-Naphthalen-2-yl decanoate to rodent models. Collect plasma, urine, and feces over 72 hours. Extract metabolites via solid-phase extraction and identify using UPLC-QTOF-MS. Compare fragmentation patterns with reference standards (e.g., 2-naphthol glucuronide). Confirm enzymatic involvement via hepatic microsome assays with CYP2E1 inhibitors .

Q. What strategies mitigate batch-to-batch variability in pharmacological studies of this compound?

  • Methodological Answer : Implement Quality-by-Design (QbD) principles: optimize reaction parameters (e.g., molar ratios, temperature) using Design of Experiments (DoE). Characterize batches via DSC (melting point 74–78°C) and GC-FID for residual solvent analysis. Use orthogonal methods (e.g., XRD and Raman spectroscopy) to verify crystallinity and polymorphic consistency .

Methodological Considerations

  • Data Contradiction Analysis : Cross-reference toxicity data with the Toxicological Profile for Naphthalene (ATSDR, 2024), prioritizing studies with robust pharmacokinetic modeling (e.g., Hill coefficients for dose-response) and validated analytical techniques .
  • Experimental Replication : Adhere to guidelines from Guidelines for Qualitative Papers ( ), ensuring independent validation of critical findings (e.g., IC50 values) across ≥3 labs.

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